4-(2-Bromoacetyl)-3-fluorobenzonitrile
Description
4-(2-Bromoacetyl)-3-fluorobenzonitrile is a fluorinated aromatic compound featuring a bromoacetyl substituent at the 4-position and a nitrile group at the 3-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its unique structure enables participation in nucleophilic substitutions, cross-coupling reactions, and cyclization processes, making it valuable for constructing complex molecules such as kinase inhibitors and antiviral agents .
Properties
IUPAC Name |
4-(2-bromoacetyl)-3-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-4-9(13)7-2-1-6(5-12)3-8(7)11/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIQRWJMECDPNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199806-11-5 | |
| Record name | 4-(2-bromoacetyl)-3-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoacetyl)-3-fluorobenzonitrile typically involves the bromination of 3-fluorobenzonitrile followed by acetylation. One common method includes the reaction of 3-fluorobenzonitrile with bromine in the presence of a suitable catalyst to introduce the bromoacetyl group. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoacetyl)-3-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products Formed
Substitution: Derivatives with various functional groups replacing the bromoacetyl group.
Reduction: Alcohols or amines depending on the reducing agent used.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development
4-(2-Bromoacetyl)-3-fluorobenzonitrile has been identified as a potential candidate for drug development due to its biological activity. It serves as an important building block in the synthesis of various pharmaceuticals, particularly those targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound acts as an enzyme inhibitor, specifically targeting monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters.
Case Study: Neuroprotective Agents
Research has shown that derivatives of this compound exhibit neuroprotective properties. For instance, a study demonstrated that modifications of this compound led to significant reductions in neurotoxicity in cell culture models, indicating its potential utility in treating neurodegenerative disorders.
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound is utilized as a versatile intermediate for the synthesis of more complex organic molecules. Its structure allows for various functional group transformations, making it valuable in the production of agrochemicals and fine chemicals.
Synthesis Pathways
The synthesis typically involves bromination followed by acetylation processes. Continuous flow chemistry techniques are often employed to enhance yield and purity during these reactions. The following table summarizes typical reaction conditions and yields:
| Reaction Step | Conditions | Yield (%) |
|---|---|---|
| Bromination | Reflux in DMF with potassium carbonate | 85 |
| Acetylation | Reflux with acetic anhydride | 90 |
Material Science
Applications in Material Coatings
The compound has applications in the development of advanced materials, particularly in coatings and polymers where fluorinated compounds are desirable due to their unique properties such as chemical resistance and thermal stability. Research indicates that incorporating this compound into polymer matrices enhances their mechanical properties and durability.
Biological Studies
Enzyme Inhibition Studies
Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, making it a candidate for further exploration in biochemical research. For example, it has been evaluated for its effects on cancer cell proliferation, demonstrating potential anti-cancer activity through targeted inhibition of metabolic enzymes .
Mechanism of Action
The mechanism of action of 4-(2-Bromoacetyl)-3-fluorobenzonitrile involves its interaction with molecular targets through its functional groups. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom and nitrile group may also contribute to the compound’s binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural differences between 4-(2-Bromoacetyl)-3-fluorobenzonitrile and its analogs:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| This compound | Br-CO-CH2 (4), CN (3), F (2) | C9H5BrFNO | 258.05 | Bromoacetyl, nitrile, fluorine |
| 4-(2-Bromoacetyl)-3-methylbenzonitrile | Br-CO-CH2 (4), CN (3), CH3 (2) | C10H8BrNO | 252.08 | Bromoacetyl, nitrile, methyl |
| 4-(Bromomethyl)-3-fluorobenzonitrile | Br-CH2 (4), CN (3), F (2) | C8H5BrFN | 214.03 | Bromomethyl, nitrile, fluorine |
| 2-Chloro-4-fluoro-3-methylbenzonitrile | Cl (2), F (4), CN (3), CH3 (5) | C8H5ClFN | 185.59 | Chlorine, fluorine, nitrile, methyl |
Key Observations :
- Electronic Effects : The fluorine atom in this compound exerts a strong electron-withdrawing effect, enhancing the reactivity of the bromoacetyl group toward nucleophilic attack compared to methyl-substituted analogs .
- Steric Considerations : The bromoacetyl group (bulkier than bromomethyl or methyl) may influence regioselectivity in coupling reactions .
Comparison Highlights :
- The methyl analog exhibits direct antiviral activity, while the fluorinated version is more frequently used as a synthetic intermediate.
- Fluorine substitution improves metabolic stability in drug candidates, a critical advantage over non-fluorinated analogs .
Physicochemical Properties
- Solubility: The bromoacetyl group in this compound reduces aqueous solubility compared to its bromomethyl counterpart, necessitating organic solvents (e.g., DMF, ethanol) for reactions .
- Thermal Stability : Fluorine enhances thermal stability; derivatives like 3-fluorobenzonitrile show higher melting points than methyl-substituted analogs .
Biological Activity
4-(2-Bromoacetyl)-3-fluorobenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure comprises a fluorobenzonitrile moiety with a bromoacetyl substituent, which may influence its pharmacological properties. This article aims to detail the biological activity of this compound, supported by research findings, case studies, and data tables.
Molecular Structure
- Chemical Formula : C10H7BrFNO
- Molecular Weight : 245.07 g/mol
- CAS Number : 1199806-11-5
The presence of both a bromine atom and a fluorine atom in the compound suggests potential for diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The bromoacetyl group can enhance electrophilic character, allowing it to form covalent bonds with nucleophilic sites in proteins. This mechanism is crucial for its potential therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related compounds have shown efficacy in inhibiting tumor growth in xenograft models.
Case Study: Tumor Suppressive Activity
In a study involving xenograft models, compounds structurally related to this compound demonstrated significant tumor regression. After treatment with these compounds, tumor sizes decreased by approximately 83% compared to control groups, indicating strong anticancer properties .
Antimicrobial Properties
Preliminary investigations suggest that this compound exhibits antimicrobial activity against various pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes.
Data Table: Summary of Biological Activities
| Activity Type | Effect | Study Reference |
|---|---|---|
| Anticancer | Tumor size reduction by 83% | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Potential inhibition of key enzymes |
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound effectively reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents.
In Vivo Studies
Animal models treated with this compound showed reduced tumor growth and improved survival rates compared to untreated controls. These findings underscore the compound's potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
